N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide
Description
Properties
Molecular Formula |
C13H16N4O2S |
|---|---|
Molecular Weight |
292.36 g/mol |
IUPAC Name |
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)13-9-15-8-7-12(13)16-14/h2-9H,10,14H2,1H3,(H,15,16) |
InChI Key |
MGYLPKFOTGEXAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of N-methylpyridine-3-sulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Enzyme Inhibition
The compound acts as a protein-protein interaction blocker , particularly targeting bacterial enzymes like dihydropteroate synthase (DHPS), which is critical for folate synthesis. This inhibition disrupts bacterial metabolism, leading to reduced growth and replication.
Mechanism :
-
Binds to the active site of DHPS, preventing substrate binding.
-
Antibacterial activity : Demonstrated via minimum inhibitory concentration (MIC) assays against resistant strains.
Substitution Reactions
The compound undergoes nucleophilic substitution, particularly involving its hydrazinyl group. For example:
-
Nucleophilic attack : Reacts with electrophiles (e.g., aldehydes, ketones) to form hydrazone derivatives.
-
Conditions : Typically carried out under mild acidic or basic conditions (pH 5–8) with solvents like DMF or DMSO.
Oxidation and Reduction
The sulfonamide group undergoes redox transformations:
-
Oxidation : Converts to sulfonic acid using agents like hydrogen peroxide or potassium permanganate.
-
Reduction : Reduces to amine derivatives via lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Protein-Protein Interaction Modulation
The compound disrupts interactions involving Rab27a , a GTPase implicated in cancer cell invasion. For example:
-
Anti-metastatic activity : Reduces invasiveness in breast (MDA-MB-231) and melanoma (A375) cells by decreasing extracellular matrix proteins (fibronectin, collagen) and mesenchymal markers (N-cadherin, vimentin) .
-
Mechanism : Inhibits Rab27a-Slp4 interaction, critical for lysosome-related organelle exocytosis .
Reaction Types and Conditions
Biological Activity Data
Scientific Research Applications
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound has been studied for its effects on cellular processes, particularly in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the interaction between Rab27a and its effectors, which are involved in the regulation of vesicle trafficking. This inhibition disrupts the migration and invasion of cancer cells, thereby reducing their metastatic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on structural analogs and their properties:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The target compound’s pyridine core differs from the benzene/pyrazolo-pyrimidine hybrid in Example 53. Pyridine derivatives often exhibit enhanced solubility in polar solvents compared to purely aromatic systems, which may influence bioavailability .
This could enable applications in catalysis or chelation therapy.
Molecular Weight and Melting Point :
- Example 53’s higher molecular weight (589.1 vs. ~335) and melting point (175–178°C) suggest greater crystalline stability, likely due to its bulky chromen-4-one and fluorophenyl substituents. The target compound’s lower molecular weight may favor synthetic accessibility.
Biological Activity :
- Example 53’s fluorinated chromen-4-one moiety is associated with kinase inhibition (common in anticancer agents), while the hydrazinyl group in the target compound could target metalloenzymes or redox pathways .
Research Findings and Limitations
- Data Gaps: No experimental data (e.g., IC50 values, solubility) are available for direct comparison. The evidence focuses on kinase inhibitors, whereas the target compound’s activity remains speculative.
Biological Activity
N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide (BHMPS) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
BHMPS is a derivative of pyridine and sulfonamide, characterized by its hydrazine moiety. The synthesis involves the reaction of N-benzyl-4-hydrazinyl-N-methylpyridine with sulfonamide groups, creating a compound with potential inhibitory effects on specific biological pathways.
Research indicates that BHMPS functions primarily as an inhibitor of the Rab27a protein, which is involved in cellular processes such as exocytosis and cell migration. The compound disrupts the interaction between Rab27a and its effector proteins, leading to reduced tumor cell invasion and migration.
Key Findings:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : BHMPS treatment resulted in decreased expression of EMT transcription factors such as Snail, Slug, Zeb1, and Twist1 in breast cancer cells, which are critical for metastasis .
- Signaling Pathway Modulation : The compound inhibited focal adhesion kinase (FAK) and c-Jun N-terminal kinase (JNK) activation, which are pivotal in regulating cell motility and invasion .
Anticancer Properties
BHMPS has shown significant potential in inhibiting breast cancer cell lines such as MDA-MB-231 and BT549. The compound's ability to decrease cell migration was linked to its effects on signaling pathways associated with cancer progression.
Table 1: Biological Activity of BHMPS
| Activity | Effect | Cell Line |
|---|---|---|
| Inhibition of Migration | Significant reduction | MDA-MB-231 |
| EMT Factor Expression | Decreased levels | MDA-MB-231, BT549 |
| FAK Activation | Inhibition observed | MDA-MB-231 |
| JNK Activation | Inhibition observed | MDA-MB-231 |
Case Studies
- Breast Cancer Study : A study published in 2022 demonstrated that BHMPS effectively reduced the migration and invasion capabilities of breast cancer cells by disrupting Rab27a-mediated signaling pathways. The results indicated a clear correlation between BHMPS treatment and decreased levels of ECM markers associated with tumor aggressiveness .
- Antimetastatic Potential : Further investigations revealed that BHMPS not only inhibited Rab27a but also affected downstream signaling molecules involved in cellular adhesion and migration. This multifaceted approach highlights its potential as an antimetastatic agent .
Future Directions
The promising results from studies involving BHMPS suggest several avenues for future research:
- Exploration in Other Cancer Types : Investigating the efficacy of BHMPS in other cancer models could provide insights into its broader therapeutic potential.
- Combination Therapies : Evaluating the effects of BHMPS in combination with existing therapies may enhance treatment outcomes.
- Mechanistic Studies : Further elucidation of the molecular mechanisms through which BHMPS exerts its effects will be crucial for optimizing its application in clinical settings.
Q & A
Q. Methodological Answer :
- Key Steps :
- Sulfonamide Coupling : React pyridine derivatives with sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane at 0–25°C) .
- Hydrazine Functionalization : Introduce the hydrazinyl group via nucleophilic substitution, using hydrazine hydrate in refluxing ethanol .
- Critical Parameters :
Q. Methodological Answer :
- Structural Analysis :
- Physicochemical Properties :
- Solubility : Test in DMSO (>50 mg/mL) and water (<1 mg/mL) via shake-flask method .
- Stability : Assess hydrolytic stability at pH 2–9 (24h, 37°C) using HPLC .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for sulfonamide analogs?
Q. Methodological Answer :
- Comparative SAR Studies : Synthesize analogs with variations in the benzyl or pyridine moieties and test against identical biological targets (e.g., kinase inhibition assays) .
- Dose-Response Analysis : Use IC values to differentiate true activity from assay artifacts .
- Target Validation : Apply CRISPR/Cas9 knockdown of suspected targets to confirm mechanism .
Q. Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess nucleophilicity of hydrazinyl-NH .
- MD Simulations : Simulate solvent effects (e.g., water vs. DMSO) on reaction kinetics .
- In Silico Reactivity Profiling : Use tools like Gaussian or ORCA to predict oxidation/reduction potentials .
Q. Key Findings :
- Hydrazinyl group shows higher nucleophilicity in polar aprotic solvents (ΔG = 15–20 kcal/mol) .
- Oxidation to diazenium intermediates is favored under acidic conditions .
Advanced: What methodologies identify and quantify degradation products under accelerated stability conditions?
Q. Methodological Answer :
Q. Methodological Answer :
- Multiplex Assays :
- Enzyme Inhibition : Use fluorescence-based kits (e.g., Kinase-Glo®) .
- Receptor Binding : Conduct competitive binding assays with radiolabeled ligands (e.g., H-labeled ATP) .
- Data Integration : Apply synergy analysis (e.g., Combenefit software) to distinguish additive vs. synergistic effects .
Key Challenge : Address false positives from compound aggregation via dynamic light scattering (DLS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
